Antazoline mesylate is classified as an antihistamine and is categorized under the broader class of anticholinergic agents. It is frequently used in topical formulations such as eye drops and nasal sprays. The compound's structural formula is represented as with a molar mass of approximately 265.36 g/mol .
The synthesis of antazoline mesylate typically involves several chemical reactions to modify the base structure of antazoline. The general synthesis pathway includes:
Specific parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity. Typically, reactions are conducted under controlled conditions to optimize the formation of the desired mesylate salt.
Antazoline mesylate features a complex molecular structure characterized by:
The molecular geometry can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into bond lengths and angles that are critical for understanding its reactivity and interaction with biological targets.
Antazoline mesylate participates in various chemical reactions, primarily involving:
The mechanism of action of antazoline mesylate involves:
Studies indicate that this dual action contributes to its effectiveness in treating allergic conjunctivitis and nasal congestion .
Antazoline mesylate possesses distinct physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Antazoline mesylate finds application in various fields:
Antazoline mesylate exerts its antiarrhythmic effects primarily through multichannel modulation. Its rapid onset of action is attributed to voltage- and frequency-dependent interactions with key cardiac ion channels.
Antazoline inhibits the fast sodium current (INa) in a voltage-dependent manner, binding preferentially to the inactivated state of Nav1.5 channels. This results in:
Table 1: Kinetics of Antazoline's Sodium Channel Blockade
Parameter | Value | Experimental Model |
---|---|---|
Association rate (kon) | 12.3 ± 1.7 s⁻¹μM⁻¹ | Human cardiomyocytes |
Dissociation rate (koff) | 0.45 ± 0.08 s⁻¹ | HEK-293 cells expressing Nav1.5 |
Voltage dependence | V1/2 = -75 mV | Voltage-clamp experiments |
Antazoline significantly blocks the rapid delayed rectifier potassium current (IKr) encoded by hERG:
The compound exhibits rapid unblocking kinetics (τ ≈ 120 ms), potentially explaining its lower torsadogenic risk compared to classical IKr blockers like quinidine [6].
Antazoline demonstrates 4.3-fold greater potency in atrial versus ventricular tissue:
Table 2: Tissue-Selective Electrophysiological Effects
Parameter | Atrial Effect | Ventricular Effect | Selectivity Ratio |
---|---|---|---|
APD90 prolongation (10 μM) | +32.7% | +7.6% | 4.3:1 |
Effective refractory period | +15–30 ms | +5–8 ms | 3.0:1 |
Conduction velocity slowing | -18% | -4% | 4.5:1 |
Antazoline's antihistaminic properties extend to non-competitive antagonism of cardiac muscarinic M2 receptors:
This anticholinergic activity synergizes with ion channel effects, particularly during heightened parasympathetic tone.
The combined ion channel and receptor effects produce significant atrial refractoriness extension:
Table 3: Refractory Period Modulation in Clinical Studies
Study Population | ERP Increase | P-wave Duration | Conversion Rate |
---|---|---|---|
AF ablation patients (n=14) | +28.4 ms | +8.2 ms | 100% (5/5 induced AF) |
Paroxysmal AF (n=450) | Not measured | +7.9 ms | 85.3% |
Persistent AF (n=334) | +15.2 ms | +5.3 ms | 31.1% |
The voltage-dependent nature of ERP modulation explains antazoline's efficacy in depolarized atrial tissue during AF. CYP2D6-mediated metabolism influences interindividual variability, with extensive metabolizers showing 23% less ERP prolongation than poor metabolizers [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: